molecular formula C10H10O4 B15199799 Methyl 4-(2-hydroxyacetyl)benzoate

Methyl 4-(2-hydroxyacetyl)benzoate

Cat. No.: B15199799
M. Wt: 194.18 g/mol
InChI Key: JUYYHGBTSYYTAP-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyacetyl)benzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxyacetyl group is attached to the benzene ring

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing this compound involves the aldol condensation of methyl benzoate with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures.

    Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between methyl benzoate and paraformaldehyde in the presence of a catalyst like 1,3-bis(2,4,6-trimethylphenyl)imidazolium-2-carboxylate.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, offering advantages in terms of energy efficiency and reaction speed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 4-(2-hydroxyacetyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxyacetyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate:

    Methyl 4-acetylbenzoate: Similar in structure but lacks the hydroxy group, affecting its reactivity and applications.

    Ethyl 4-(2-hydroxyacetyl)benzoate: An ethyl ester analog with similar properties but different solubility and reactivity profiles.

Uniqueness: Methyl 4-(2-hydroxyacetyl)benzoate is unique due to the presence of both ester and hydroxyacetyl functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile compound in organic chemistry.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 4-(2-hydroxyacetyl)benzoate

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,11H,6H2,1H3

InChI Key

JUYYHGBTSYYTAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CO

Origin of Product

United States

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